molecular formula C11H12N4OS B6141418 N-(5-propyl-1,3,4-thiadiazol-2-yl)isonicotinamide

N-(5-propyl-1,3,4-thiadiazol-2-yl)isonicotinamide

Cat. No.: B6141418
M. Wt: 248.31 g/mol
InChI Key: BFCHCAVXVRRZOU-UHFFFAOYSA-N
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Description

“N-(5-propyl-1,3,4-thiadiazol-2-yl)isonicotinamide” is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole compounds involves various methods. One such method involves the reaction of hydrazonoyl halides with potassium thiocyanate . Another method involves the treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide .

Biochemical Analysis

Biochemical Properties

N-(5-propyl-1,3,4-thiadiazol-2-yl)isonicotinamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which stabilize the protein-ligand complex .

Cellular Effects

This compound impacts various cellular processes. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. The compound can induce apoptosis in certain cancer cell lines, making it a potential candidate for anticancer therapy. Additionally, it affects the cellular redox state, thereby influencing oxidative stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific biomolecules, leading to enzyme inhibition or activation. The compound’s structure allows it to fit into the active sites of enzymes, where it forms stable complexes through hydrogen bonds and van der Waals interactions. This binding can result in conformational changes in the enzyme, affecting its activity and, consequently, the biochemical pathways it regulates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced metabolic activity and improved stress responses. At high doses, it can cause toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. The compound can also affect the levels of key metabolites, thereby altering the metabolic flux. Its role in these pathways highlights its potential as a modulator of metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity. It is often found in the cytoplasm and nucleus, where it interacts with various biomolecules. The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell .

Properties

IUPAC Name

N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-2-3-9-14-15-11(17-9)13-10(16)8-4-6-12-7-5-8/h4-7H,2-3H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCHCAVXVRRZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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